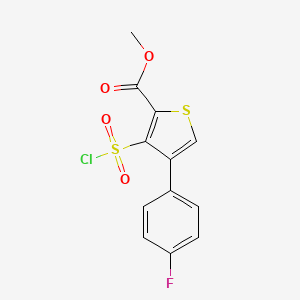

Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate is a specialized organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with a chlorosulfonyl group and a fluorophenyl group. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can be performed to convert the chlorosulfonyl group to a sulfonic acid or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions often require strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various sulfonyl chlorides, sulfonic acids, and other substituted thiophenes, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. The chlorosulfonyl group enhances its reactivity, making it suitable for modifications that lead to derivatives with improved biological activity.

- Mechanism of Action :

-

Case Studies :

- In a study examining various thiophene derivatives, methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate showed promising activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin. The minimum inhibitory concentrations (MICs) were determined, indicating effective dosage ranges for therapeutic use .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

-

Starting Materials :

- Thiophene derivatives and chlorosulfonic acid are typically used as starting materials in the synthesis process.

- Synthetic Routes :

Material Science Applications

In addition to its biological applications, this compound can serve as a building block for advanced materials:

- Polymer Chemistry :

-

Dyes and Pigments :

- Its unique structure allows it to be incorporated into dye formulations, providing vibrant colors and stability under various environmental conditions.

Mecanismo De Acción

The mechanism by which Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.

Comparación Con Compuestos Similares

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Methyl 3-(chlorosulfonyl)benzoate

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Uniqueness: Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate stands out due to its fluorophenyl group, which imparts unique chemical and physical properties compared to its analogs. This fluorine atom can significantly influence the compound's reactivity, stability, and biological activity, making it distinct from other similar compounds.

Actividad Biológica

Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate (CAS Number: 1708251-34-6) is a synthetic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C12H8ClFO4S2

- Molecular Weight : 334.77 g/mol

- Chemical Structure : The compound features a thiophene ring substituted with chlorosulfonyl and fluorophenyl groups, contributing to its biological activity.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways in microbial organisms. It has been studied for its role as an inhibitor of the enzyme AICARFT (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase), which is crucial in the purine biosynthesis pathway. Inhibition of this enzyme can lead to reduced proliferation of certain pathogens, particularly in bacterial infections .

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains:

- Inhibition of β-lactamases : The compound exhibits strong activity against β-lactamase-producing bacteria, which are known for their resistance to β-lactam antibiotics. Its minimum inhibitory concentration (MIC) values are notably low, indicating high potency .

| Bacterial Strain | MIC (mg/dm³) |

|---|---|

| Pseudomonas aeruginosa | <0.125 |

| Acinetobacter baumannii | 0.25 |

This data suggests that this compound could serve as a valuable agent in combating resistant bacterial infections.

Case Studies

- Study on Efficacy Against Multidrug-Resistant Strains : A study evaluated the compound's effectiveness against multidrug-resistant strains of Acinetobacter baumannii. Results showed that at a concentration of 0.5 mg/dm³, the compound significantly inhibited growth, supporting its potential as an adjunct therapy in resistant infections .

- Screening for Type III Secretion System Inhibitors : In another research effort focused on the Type III secretion system (T3SS) in pathogenic bacteria, this compound was tested alongside other compounds. It demonstrated a notable reduction in the secretion of virulence factors at concentrations around 50 μM, suggesting a mechanism that disrupts bacterial pathogenicity .

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. Further studies are necessary to fully understand its safety profile and potential side effects when used in vivo.

Propiedades

IUPAC Name |

methyl 3-chlorosulfonyl-4-(4-fluorophenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-2-4-8(14)5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUFETFIGSYVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.